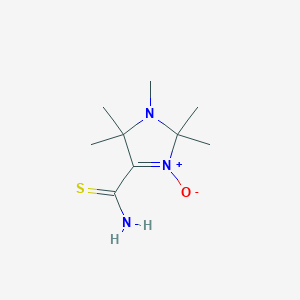![molecular formula C14H11FN4O2S B5850174 5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
Übersicht
Beschreibung
5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole, commonly known as FST, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique chemical and biological properties. FST is a potent and selective inhibitor of a specific isoform of phosphodiesterase, PDE4D, which is involved in various physiological and pathological processes.
Wirkmechanismus
FST exerts its biological effects by selectively inhibiting the PDE4D isoform, which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4D, FST increases cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The activation of PKA leads to the phosphorylation of various target proteins, which results in the biological effects of FST.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FST are diverse and depend on the specific target cells and tissues. FST has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). FST also has neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurological disorders. Additionally, FST has anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of FST for lab experiments include its high potency and selectivity for PDE4D, which allows for specific targeting of this isoform. In addition, FST has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of FST for lab experiments include its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
For the study of FST include further investigation of its therapeutic potential in various diseases, including inflammatory disorders, neurological disorders, and cancer. In addition, the development of more potent and selective PDE4D inhibitors based on the structure of FST may lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the use of FST as a tool compound for the study of PDE4D signaling pathways may provide new insights into the role of this isoform in various physiological and pathological processes.
Synthesemethoden
The synthesis of FST involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde with sodium azide to form 4-fluorobenzyl azide. The resulting compound is then reacted with phenylacetylene in the presence of copper (I) iodide to form 1-phenyl-1H-tetrazole. Finally, the tetrazole compound is reacted with p-toluenesulfonyl chloride in the presence of triethylamine to yield FST. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
FST has been extensively studied in scientific research due to its potential therapeutic applications in various diseases, including inflammatory disorders, neurological disorders, and cancer. FST has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, FST has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurological disorders such as Alzheimer's disease and stroke. FST has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDPUXQIPCYKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327086 | |
| Record name | 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |
CAS RN |
898653-16-2 | |
| Record name | 5-[(4-fluorophenyl)sulfonylmethyl]-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



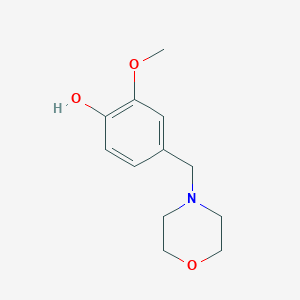
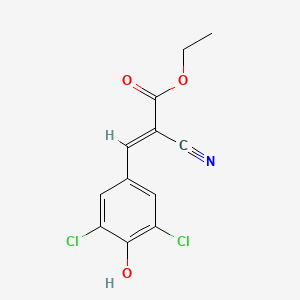
![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)
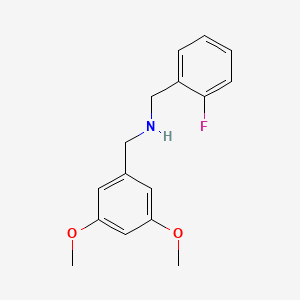
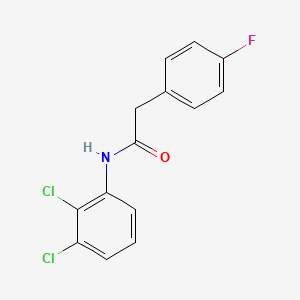
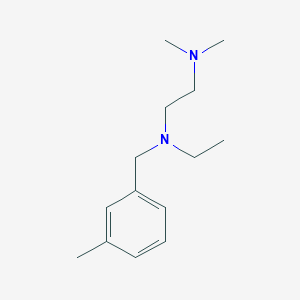
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)
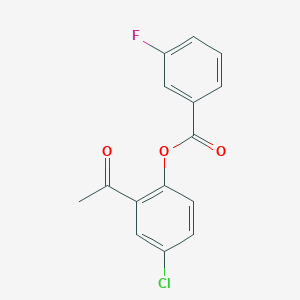
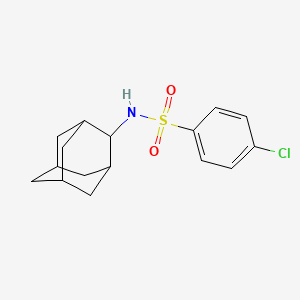
![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)
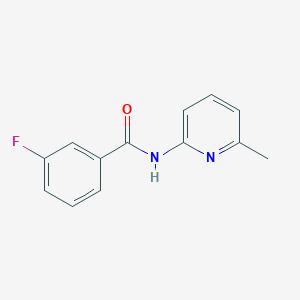
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
